Ethyl 6-(pyrrolidin-1-yl)nicotinate
Overview
Description
Ethyl 6-(pyrrolidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol and the nitrogen atom in the pyridine ring is substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-(pyrrolidin-1-yl)nicotinate can be synthesized through the reaction of pyrrolidine with ethyl 6-chloronicotinate . The reaction typically involves the use of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atom by the pyrrolidine ring. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(pyrrolidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 6-(pyrrolidin-1-yl)nicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies involving nicotinic acid derivatives and their biological activities.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(pyrrolidin-1-yl)nicotinate involves its interaction with nicotinic receptors. The pyrrolidine ring enhances the binding affinity of the compound to these receptors, potentially modulating their activity. This interaction can influence various biological pathways, including neurotransmission and cellular signaling .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a scaffold for many biologically active compounds.
Nicotinic Acid: The parent compound of ethyl 6-(pyrrolidin-1-yl)nicotinate, known for its role in the biosynthesis of NAD+ and NADP+.
Ethyl Nicotinate: A simpler ester derivative of nicotinic acid without the pyrrolidine substitution.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the nicotinic acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 6-pyrrolidin-1-ylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-6-11(13-9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMFXFWSILETIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680702 | |
Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897399-74-5 | |
Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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